tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 502639-07-8
VCID: VC6879936
InChI: InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)14-11-5-7-15(8-6-11)9-10-17-4/h11H,5-10H2,1-4H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)CCOC
Molecular Formula: C13H26N2O3
Molecular Weight: 258.362

tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate

CAS No.: 502639-07-8

Cat. No.: VC6879936

Molecular Formula: C13H26N2O3

Molecular Weight: 258.362

* For research use only. Not for human or veterinary use.

tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate - 502639-07-8

Specification

CAS No. 502639-07-8
Molecular Formula C13H26N2O3
Molecular Weight 258.362
IUPAC Name tert-butyl N-[1-(2-methoxyethyl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)14-11-5-7-15(8-6-11)9-10-17-4/h11H,5-10H2,1-4H3,(H,14,16)
Standard InChI Key DPPUAIAFWNKMRM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)CCOC

Introduction

Structural and Chemical Identity

The molecular structure of tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate (C₁₃H₂₆N₂O₃) comprises a six-membered piperidine ring with two distinct functional groups:

  • A tert-butoxycarbonyl (Boc) group at the 4-position, which acts as a temporary protective moiety for the secondary amine.

  • A 2-methoxyethyl chain at the 1-position, introducing ether-linked hydrophilicity and rotational freedom.

The Boc group is widely employed in peptide synthesis and medicinal chemistry to shield amines from undesired reactions during multi-step processes . Its bulkiness stabilizes the molecule against nucleophilic attack, while the 2-methoxyethyl group enhances solubility in polar solvents, a property critical for biological applications .

Synthetic Pathways and Optimization

While direct literature on the synthesis of tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate is limited, its preparation can be inferred from analogous piperidine carbamate derivatives. A plausible route involves sequential functionalization of the piperidine ring:

Boc Protection of Piperidin-4-amine

The synthesis typically begins with the Boc protection of piperidin-4-amine. For example, tert-butyl piperidin-4-ylcarbamate is synthesized via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . This step achieves near-quantitative yields under mild conditions (e.g., dichloromethane, 25°C) .

N-Alkylation with 2-Methoxyethyl Groups

Subsequent N-alkylation introduces the 2-methoxyethyl moiety. In a representative procedure, tert-butyl piperidin-4-ylcarbamate reacts with 2-methoxyethyl bromide or tosylate in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile or dimethylformamide (DMF) . For instance, analogous N-alkylations of piperidine derivatives report yields of 70–88% under optimized conditions (20–50°C, 4–24 hours) .

Example Reaction Conditions:

  • Substrate: tert-Butyl piperidin-4-ylcarbamate (1.0 equiv)

  • Alkylating Agent: 2-Methoxyethyl bromide (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile, 20°C, 12 hours

  • Yield: ~80% (estimated based on analogous reactions)

Physicochemical Properties

The compound’s properties are influenced by its functional groups:

PropertyValue/RangeMethod/Source
Molecular Weight270.36 g/molCalculated
Melting Point90–95°C (estimated)Analogous Boc derivatives
SolubilitySoluble in DCM, THF, DMF;Experimental analogs
Sparingly soluble in H₂O
logP~1.5 (estimated)Computational prediction

The 2-methoxyethyl group reduces hydrophobicity compared to purely alkyl-substituted analogs, enhancing compatibility with aqueous reaction media .

Spectroscopic Characterization

¹H NMR Analysis

Key signals (estimated for CDCl₃):

  • δ 1.44 ppm (s, 9H): tert-Butyl group protons.

  • δ 3.35–3.45 ppm (m, 5H): Methoxy (-OCH₃) and methylene (-CH₂O-) groups.

  • δ 3.90–4.10 ppm (m, 2H): Piperidine N-CH₂- group.

  • δ 4.70–4.90 ppm (br s, 1H): Carbamate NH (exchangeable).

IR Spectroscopy

  • ~1680 cm⁻¹: Stretching vibration of the carbamate carbonyl (C=O).

  • ~1250 cm⁻¹: C-O-C asymmetric stretching from the methoxy group.

Applications in Pharmaceutical Research

Intermediate for Kinase Inhibitors

Piperidine carbamates are frequently utilized in the synthesis of kinase inhibitors. For example, tert-butyl piperidin-4-ylcarbamate derivatives have been employed in preparing compounds targeting anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) . The 2-methoxyethyl variant may improve solubility in prodrug formulations.

Prodrug Development

The Boc group’s labile nature under acidic conditions makes this compound a candidate for prodrug strategies. For instance, removal of the Boc group in vivo yields a free amine, enabling targeted drug release .

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